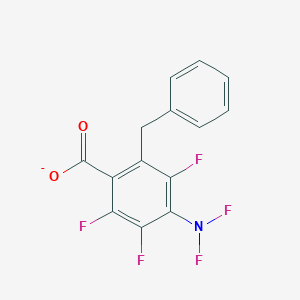

Pentafluorobenzyl-4-aminobenzoate

Description

Pentafluorobenzyl-4-aminobenzoate is a synthetic aromatic ester derived from 4-aminobenzoic acid (PABA) and pentafluorobenzyl alcohol. Its structure features a pentafluorobenzyl group attached to the carboxylate moiety of PABA, conferring unique physicochemical properties. The pentafluorobenzyl substituent enhances electron-withdrawing characteristics, which can influence solubility, stability, and reactivity. This compound is primarily utilized in analytical chemistry as a derivatizing agent for enhancing the detectability of carboxylate-containing analytes in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) due to its strong electronegativity and volatility .

Properties

CAS No. |

132766-40-6 |

|---|---|

Molecular Formula |

C14H7F5NO2- |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

2-benzyl-4-(difluoroamino)-3,5,6-trifluorobenzoate |

InChI |

InChI=1S/C14H8F5NO2/c15-10-8(6-7-4-2-1-3-5-7)9(14(21)22)11(16)12(17)13(10)20(18)19/h1-5H,6H2,(H,21,22)/p-1 |

InChI Key |

OGHDXQVJJLANML-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-] |

Other CAS No. |

132766-40-6 |

Synonyms |

pentafluorobenzyl-4-aminobenzoate pentafluorobenzyl-4-aminobenzoic acid PFBAB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentafluorobenzyl-4-aminobenzoate belongs to a broader class of benzyl-substituted aromatic amines and esters. Below is a comparative analysis with structurally or functionally analogous compounds, supported by research findings and physicochemical data.

Structural and Functional Analogues

2.1.1 4-Aminobenzoic Acid (PABA)

- Structure : Lacks the pentafluorobenzyl group; contains a free carboxylic acid.

- Properties: Higher water solubility due to the polar carboxylic acid group. Lower thermal stability compared to its ester derivatives. Limited utility in GC due to poor volatility.

- Applications : Precursor in folate synthesis, UV-absorbing agent in sunscreens.

2.1.2 4-Nitrobenzylamine

- Structure: Features a nitro group (-NO₂) instead of the this compound group.

- Properties :

- Strong electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions.

- Reduced stability under reducing conditions (nitro groups are prone to reduction).

- Applications : Intermediate in explosive and dye synthesis.

2.1.3 4-Aminobenzamide

- Structure : Replaces the ester group with an amide (-CONH₂).

- Properties :

- Higher polarity and hydrogen-bonding capacity.

- Lower volatility, making it unsuitable for GC derivatization.

- Applications : Poly(ADP-ribose) polymerase (PARP) inhibitor in cancer research.

2.1.4 Pentafluorobenzyl Alcohol Derivatives

- Examples : Pentafluorobenzyl chloroformate, pentafluorobenzyl bromide.

- Properties: Greater electrophilicity compared to non-fluorinated benzyl derivatives. Enhanced stability in acidic/basic conditions due to fluorine’s inductive effect.

- Applications: Derivatization agents for amines and phenols in LC-MS.

Physicochemical and Functional Comparison

Research Findings

- Electron-Withdrawing Effects: The pentafluorobenzyl group in this compound significantly lowers the electron density of the aromatic ring compared to non-fluorinated analogues (e.g., benzyl-4-aminobenzoate), improving its derivatization efficiency for carboxylates in mass spectrometry .

- Thermal Stability : Fluorinated derivatives exhibit superior thermal stability compared to nitro- or chloro-substituted analogues, reducing decomposition risks during GC analysis.

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance carboxylate solubility and reaction kinetics.

-

Base Selection : Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the carboxylic acid while minimizing amine alkylation.

-

Molar Ratios : A 1:1.2 molar ratio of 4-aminobenzoic acid to PFB-Br ensures complete conversion, with excess PFB-Br driving the equilibrium.

-

Temperature and Time : Reactions proceed at 60–80°C for 12–24 hours, monitored by thin-layer chromatography (TLC) for completion.

Example Procedure

-

Dissolve 4-aminobenzoic acid (10 mmol, 1.37 g) in 20 mL DMF.

-

Add K₂CO₃ (12 mmol, 1.66 g) and stir at room temperature for 30 minutes.

-

Introduce PFB-Br (12 mmol, 2.94 g) dropwise and heat to 70°C for 18 hours.

-

Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify via recrystallization (ethanol/water) to yield white crystals (85–90% yield).

Challenges : Competing alkylation of the aromatic amine is mitigated by maintaining a mildly basic pH (pH 8–9) and using sterically hindered bases like K₂CO₃.

Acid Chloride Intermediate Method

This two-step approach converts 4-aminobenzoic acid to its acid chloride before esterification with pentafluorobenzyl alcohol (PFB-OH).

Step 1: Synthesis of 4-Aminobenzoyl Chloride

Step 2: Esterification with PFB-OH

-

Coupling Base : Triethylamine (TEA) or pyridine neutralizes HCl, facilitating nucleophilic acyl substitution.

-

Solvent : DCM or tetrahydrofuran (THF) at 0–5°C to suppress side reactions.

Example Procedure

-

Add PFB-OH (10 mmol, 1.82 g) and TEA (12 mmol, 1.67 mL) to 4-aminobenzoyl chloride (10 mmol) in 15 mL THF.

-

Stir at 0°C for 2 hours, then warm to room temperature overnight.

-

Filter to remove TEA·HCl, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 75–80% after purification.

Advantages : Avoids direct handling of PFB-Br, which is moisture-sensitive. However, PFB-OH’s limited commercial availability makes this method less practical.

Phase-Transfer Catalyzed Synthesis

A biphasic system leverages phase-transfer catalysts (PTCs) to enhance interfacial reactivity between aqueous 4-aminobenzoate and organic PFB-Br.

Key Parameters

-

Catalyst : Tetrabutylammonium bromide (TBAB) or polymer-bound phosphonium salts shuttle carboxylate ions into the organic phase.

Example Procedure

-

Dissolve 4-aminobenzoic acid (10 mmol) in 20 mL 10% NaOH.

-

Add PFB-Br (12 mmol) and TBAB (0.5 mmol) in 30 mL toluene.

-

Reflux with vigorous stirring for 8 hours.

-

Separate the organic layer, wash with brine, dry, and concentrate to isolate the crude product (90–95% yield).

Benefits : High yields, minimal side reactions, and scalability for industrial applications.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 85–90 | 18–24 h | Simple, one-pot procedure | Competing amine alkylation |

| Acid Chloride Intermediate | 75–80 | 6–8 h | High purity | Requires PFB-OH, multi-step synthesis |

| Phase-Transfer Catalysis | 90–95 | 6–8 h | Scalable, efficient | Requires specialized catalysts |

Mechanistic Insights and Side Reactions

Competing Amine Alkylation

The aromatic amine in 4-aminobenzoic acid may react with PFB-Br under basic conditions, forming N-pentafluorobenzyl-4-aminobenzoate. To suppress this:

Solvent Effects

-

DMF vs. DMSO : DMF offers higher carboxylate solubility but may degrade at elevated temperatures, whereas DMSO stabilizes intermediates but complicates purification.

Industrial and Analytical Applications

Pentafluorobenzyl-4-aminobenzoate’s electron-deficient aromatic ring enhances detection sensitivity in gas chromatography-electron capture detection (GC-ECD) . It derivatives carboxylic acids and amines for trace analysis in environmental and biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.